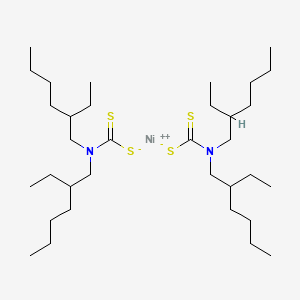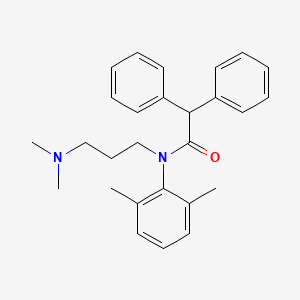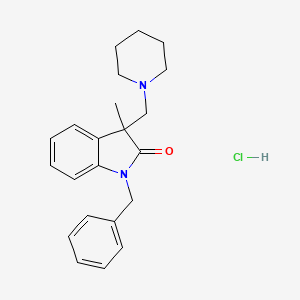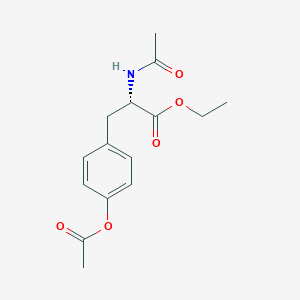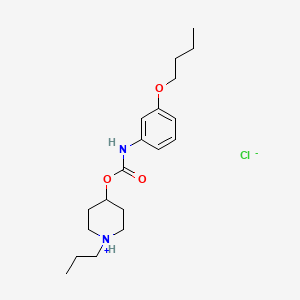![molecular formula C6H10O3 B13735919 3,7,9-Trioxabicyclo[3.3.1]nonane CAS No. 281-09-4](/img/structure/B13735919.png)
3,7,9-Trioxabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7,9-Trioxabicyclo[331]nonane is a unique bicyclic compound characterized by its three oxygen atoms integrated within a nine-membered ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,9-Trioxabicyclo[3.3.1]nonane typically involves multicomponent reactions. One well-explored protocol is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method is favored due to its efficiency and the high yield of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, are likely applied to maximize yield and purity.
化学反応の分析
Types of Reactions: 3,7,9-Trioxabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Typically used to simplify the structure or remove oxygen atoms.
Substitution: Commonly involves replacing one functional group with another, often using halogens or other reactive species.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents such as chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products: The products of these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
科学的研究の応用
3,7,9-Trioxabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis due to its stable bicyclic structure.
Medicine: Investigated for its potential as a scaffold in drug design, particularly in anticancer research.
Industry: Utilized in the synthesis of complex organic compounds and materials science.
作用機序
The mechanism by which 3,7,9-Trioxabicyclo[3.3.1]nonane exerts its effects is primarily through its interaction with various molecular targets. The compound’s unique structure allows it to engage in specific binding interactions, influencing biological pathways and chemical reactions. Detailed studies on its molecular targets and pathways are ongoing, with a focus on its potential therapeutic applications.
類似化合物との比較
9-Oxabicyclo[3.3.1]nonane: Shares a similar bicyclic structure but with fewer oxygen atoms.
9-Borabicyclo[3.3.1]nonane: Contains a boron atom, offering different reactivity and applications.
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: Incorporates sulfur atoms, affecting its chemical properties.
Uniqueness: 3,7,9-Trioxabicyclo[3.3.1]nonane is unique due to its three oxygen atoms, which confer distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and potential medicinal applications.
特性
CAS番号 |
281-09-4 |
|---|---|
分子式 |
C6H10O3 |
分子量 |
130.14 g/mol |
IUPAC名 |
3,7,9-trioxabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H10O3/c1-5-2-8-4-6(9-5)3-7-1/h5-6H,1-4H2 |
InChIキー |
XUKMUTXYTSHEJH-UHFFFAOYSA-N |
正規SMILES |
C1C2COCC(O2)CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


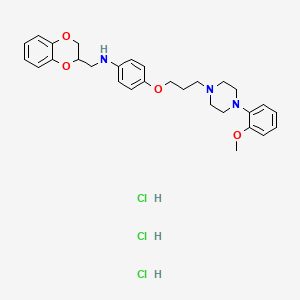

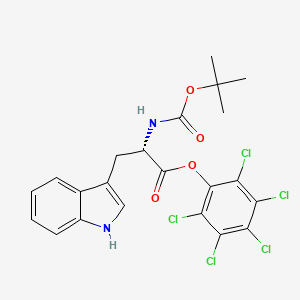
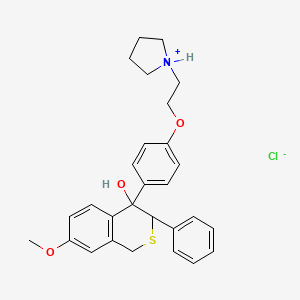


![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)
